Ethanaminium, 2-((hydroxy((18-(4-(iodo-131I)phenyl)octadecyl)oxy)phosphinyl)oxy)-N,N,N-trimethyl-, inner salt
Overview
Description
Iopofosine I-131 is a small-molecule phospholipid drug conjugate designed to deliver the radioisotope iodine-131 directly to cancer cells. This compound is particularly notable for its use in targeted radiotherapy, where it aims to minimize exposure to healthy cells while maximizing the therapeutic effect on cancerous cells .
Preparation Methods
The synthesis of Iopofosine I-131 involves the conjugation of a phospholipid ether with iodine-131. The process typically includes the following steps:
Chemical Reactions Analysis
Iopofosine I-131 primarily undergoes the following types of reactions:
Substitution Reactions: The introduction of iodine-131 into the phospholipid ether involves substitution reactions, where iodine atoms replace other functional groups in the molecule.
Oxidation and Reduction: These reactions are crucial in the preparation and stabilization of the compound, ensuring that the iodine-131 remains securely attached to the phospholipid ether.
Scientific Research Applications
Iopofosine I-131 has a wide range of applications in scientific research, particularly in the fields of medicine and oncology:
Cancer Treatment: It is used in targeted radiotherapy for various types of cancer, including multiple myeloma and Waldenström macroglobulinemia. .
Clinical Trials: Iopofosine I-131 is currently being evaluated in several clinical trials to determine its efficacy and safety in treating different types of cancer.
Mechanism of Action
The mechanism of action of Iopofosine I-131 involves its selective uptake by cancer cells, facilitated by the phospholipid ether component. Once inside the cancer cells, the iodine-131 delivers targeted radiotherapy, causing DNA damage and cell death. This targeted approach helps to minimize the impact on healthy cells, reducing the side effects commonly associated with traditional radiotherapy .
Comparison with Similar Compounds
Iopofosine I-131 is unique in its design and mechanism of action compared to other similar compounds:
Phospholipid Drug Conjugates: Similar compounds include other phospholipid drug conjugates designed to deliver therapeutic agents directly to cancer cells.
Radioisotope Therapies: Other radioisotope therapies, such as those using yttrium-90 or lutetium-177, also aim to deliver targeted radiotherapy.
Similar Compounds
Yttrium-90: Used in radioisotope therapies for cancer treatment.
Lutetium-177: Another radioisotope used in targeted radiotherapy.
Phospholipid Ether Conjugates: Similar compounds designed to deliver therapeutic agents to cancer cells.
Properties
CAS No. |
873438-88-1 |
---|---|
Molecular Formula |
C29H53INO4P |
Molecular Weight |
641.6 g/mol |
IUPAC Name |
18-(4-(131I)iodanylphenyl)octadecyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H53INO4P/c1-31(2,3)25-27-35-36(32,33)34-26-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-28-21-23-29(30)24-22-28/h21-24H,4-20,25-27H2,1-3H3/i30+4 |
InChI Key |
ZOAIEFWMQLYMTF-YRKXUXMHSA-N |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)[131I] |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)I |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)I |
Appearance |
Solid powder |
873438-88-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
131I-NM-404; CLR-131; I-131-CLR-1404; I-131CLR1404; CLR 131; I 131 CLR 1404; I 131CLR1404; CLR131; I131CLR1404; I131CLR1404; CLR1404; CLR-1404; CLR 1404 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.